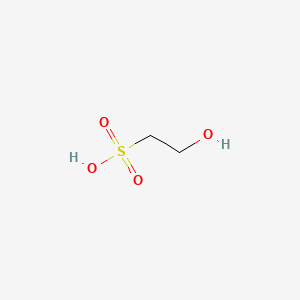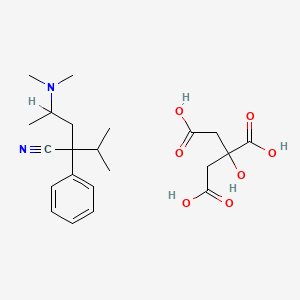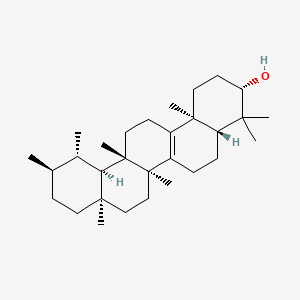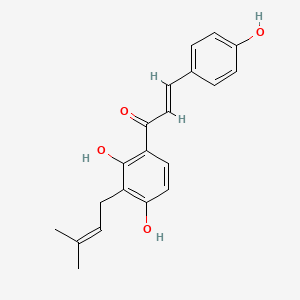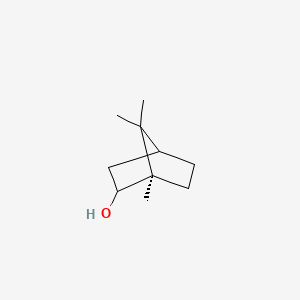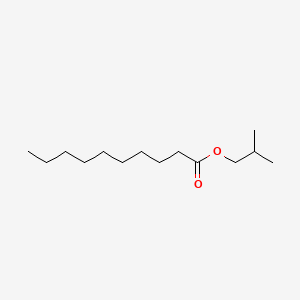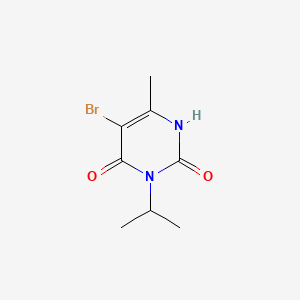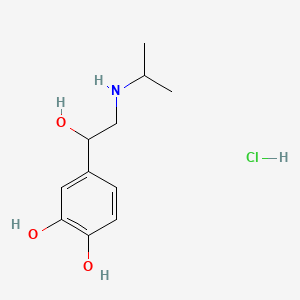
Isoproterenolhydrochlorid
Übersicht
Beschreibung
Isoproterenol hydrochloride, also known as isoprenaline, is a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties . It is an odorless white crystalline powder with a slightly bitter taste . It primarily acts on beta-1 and beta-2 adrenergic receptors .
Synthesis Analysis
During the analysis of laboratory batches of isoproterenol hydrochloride, an unknown impurity (Imp-II) was detected . The impurity structure was proposed using liquid chromatography-mass spectrophotometry (LC-MS) analysis . The structure was confirmed by nuclear magnetic spectroscopy .
Molecular Structure Analysis
The molecular structure of Isoproterenol hydrochloride was confirmed using various techniques such as nuclear magnetic spectroscopy, ¹H, ¹³C, DEPT (1D NMR), HSQC (2D NMR) and infrared spectroscopy (IR) .
Chemical Reactions Analysis
The formation of Imp-II during the synthesis of isoproterenol hydrochloride was detected . The synthetic process was optimized to control the formation of Imp-II .
Physical And Chemical Properties Analysis
Isoproterenol hydrochloride is an odorless white crystalline powder . Aqueous solutions turn brownish-pink upon prolonged exposure to air .
Wissenschaftliche Forschungsanwendungen
β-Adrenerger Agonist
Isoproterenolhydrochlorid wird als selektiver β-adrenerger Agonist eingesetzt . Es erhöht die zytosolische cAMP , das eine entscheidende Rolle bei verschiedenen biologischen Prozessen spielt, einschließlich der Regulierung des Glykogen-, Zucker- und Lipidstoffwechsels.
Kardiale Hypertrophie-Forschung
This compound wurde in der Forschung zur Induktion von kardialer Hypertrophie (CH) in AC16-Zellen verwendet . CH ist ein wichtiges Merkmal bei der Entwicklung von Herzinsuffizienz . Die Studie ergab, dass Chlorogensäure (CGA) vor Isoproterenol-induziertem CH schützen kann .
Wnt/β-Catenin-Signalweg
Der Wnt/β-Catenin-Signalweg spielt eine entscheidende Rolle in Kardiomyozyten . This compound wurde verwendet, um zu untersuchen, ob CGA an der Regulation des Wnt/β-catenin-Signalwegs beteiligt ist und so die Entwicklung von CH hemmt .
Arzneimittel-Wirts-Komplexierung
This compound wurde in Studien verwendet, um Einblicke in die komplexe Dynamik zwischen pharmazeutischen Verbindungen und ihren Zielmolekülen zu gewinnen . Diese Wechselwirkungen beeinflussen die pharmakokinetischen Eigenschaften, die Sicherheit und die Wirksamkeit von therapeutischen Mitteln erheblich .
Löslichkeit, Stabilität und Bioverfügbarkeit von Arzneimitteln
Die Forschung hat Einblicke in die Bedeutung der Arzneimittel-Wirts-Komplexierung zur Verbesserung der Löslichkeit, Stabilität und Bioverfügbarkeit von Arzneimitteln geliefert . This compound wurde in diesen Studien verwendet, um das Erreichen optimaler therapeutischer Ergebnisse zu ermöglichen .
Viskositäts- und Leitfähigkeitsstudien
Die physikalisch-chemischen Eigenschaften von this compound wurden in Gegenwart von β-Cyclodextrin in einem wässrigen Medium analysiert . Dies geschah, um mit Hilfe von Viskositäts- und Leitfähigkeitsstudien ein besseres Verständnis der vorherrschenden Wechselwirkungen zwischen gelösten Stoffen und Lösungsmittelsystemen zu gewinnen .
Wirkmechanismus
Target of Action
Isoproterenol hydrochloride, also known as Isoprenaline, is a non-selective beta-adrenergic agonist . It primarily targets β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and bronchial muscle tone .
Mode of Action
Upon binding to its targets, Isoproterenol stimulates both β1 and β2 adrenergic receptors, resulting in a series of physiological changes . It increases heart rate and contractility (β1 stimulation), leading to elevated cardiac output . It also causes relaxation of bronchial, gastrointestinal (GI), and uterine smooth muscle (β2 stimulation), and vasodilation of peripheral vasculature .
Biochemical Pathways
Isoproterenol’s action on β1 and β2 adrenergic receptors triggers a cascade of biochemical events. It activates the adenylate cyclase system, leading to an increase in cyclic adenosine monophosphate (cAMP) within the cells . This increase in cAMP levels further stimulates protein kinase A (PKA), which then phosphorylates various proteins, leading to the physiological responses associated with Isoproterenol . In addition, Isoproterenol has been found to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cardiac hypertrophy .
Pharmacokinetics
Isoproterenol is metabolized via conjugation in many tissues, including hepatic and pulmonary tissues . It is primarily excreted in the urine as sulfate conjugates . The onset of action when administered intravenously is immediate, and the duration of action is about 10-15 minutes . The elimination half-life of Isoproterenol is approximately 2.5-5 minutes .
Result of Action
The stimulation of β1 and β2 adrenergic receptors by Isoproterenol leads to various molecular and cellular effects. It results in an increase in heart rate and myocardial contractility, leading to elevated cardiac output . It also causes relaxation of bronchial, GI, and uterine smooth muscle, and vasodilation of peripheral vasculature . In terms of cellular effects, Isoproterenol has been found to cause a significant decrease in cell surface area and downregulation of cardiac hypertrophy-related markers .
Action Environment
The action, efficacy, and stability of Isoproterenol can be influenced by various environmental factors. For instance, the dosage and route of administration can significantly impact its pharmacokinetics and pharmacodynamics . Furthermore, individual patient characteristics such as age, gender, and health status can also affect the drug’s action . It is also important to note that Isoproterenol should be used only with adequate ventilation .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWCYIEJAOFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3.ClH, C11H18ClNO3 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025486 | |
| Record name | Isoproterenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |
| Record name | SID50085961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
51-30-9, 949-36-0 | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (±)-Isoproterenol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isomenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoprenaline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
338 to 340 °F (NTP, 1992) | |
| Record name | ISOPROTERENOL HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



